N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide (CAS 872994-26-8) is a synthetic heterocyclic compound with the molecular formula C21H19N5OS and a molecular weight of 389.5 g/mol. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a benzylsulfanyl substitution at the 6-position and an ethylbenzamide chain at the 3-position.

Molecular Formula C21H19N5OS
Molecular Weight 389.48
CAS No. 872994-26-8
Cat. No. B2559733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide
CAS872994-26-8
Molecular FormulaC21H19N5OS
Molecular Weight389.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C21H19N5OS/c27-21(17-9-5-2-6-10-17)22-14-13-19-24-23-18-11-12-20(25-26(18)19)28-15-16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,27)
InChIKeyAOPZMXZGTZUWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide (CAS 872994-26-8): A Structurally Distinct Triazolopyridazine for Targeted Procurement


N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide (CAS 872994-26-8) is a synthetic heterocyclic compound with the molecular formula C21H19N5OS and a molecular weight of 389.5 g/mol [1]. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a benzylsulfanyl substitution at the 6-position and an ethylbenzamide chain at the 3-position [1]. This specific substitution pattern positions it within the chemical space explored for kinase inhibition, but its precise biological profile requires careful differentiation from close analogs for informed scientific selection .

Why N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide Cannot Be Replaced with Other Triazolopyridazine Analogs


Substituting this compound with other commercially available triazolopyridazine derivatives is problematic due to its unique combination of the benzylsulfanyl group at the 6-position and the ethylbenzamide chain [1]. SAR studies on the broader [1,2,4]triazolo[4,3-b]pyridazine series have shown that modifications to the 6-position sulfanyl substituent drastically alter kinase selectivity and potency [2]. For instance, replacing the benzyl group with smaller alkyl or aryl groups can shift the target profile from c-Met to Pim-1 or abolish activity altogether [2]. Without head-to-head data, the assumption that any triazolopyridazine can replicate this specific compound's properties introduces significant scientific and procurement risk.

Quantitative Differentiation Evidence for N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide (872994-26-8)


Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count vs. a Des-methyl Analog

The target compound exhibits a computed XLogP3-AA value of 3.3 [1], which is 0.5 units lower than the 3.8 calculated for the direct des-benzamide analog 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine (CAS 868969-07-7) [2]. Additionally, the target compound has 5 hydrogen bond acceptors compared to 4 for the pyridine analog [1][2]. This difference in lipophilicity and H-bond acceptor count can significantly impact membrane permeability and solubility in assay media, making the target compound more suitable for aqueous biological assays.

Lipophilicity Drug-likeness Physicochemical profiling

Kinase Inhibition Selectivity Profile: Class-Level Inference from the Triazolopyridazine Series vs. a 4-Fluorobenzamide Analog

While direct IC50 data for the target compound is not publicly available from non-prohibited sources, class-level SAR from dual c-Met/Pim-1 inhibitor studies indicates that the benzamide moiety is crucial for maintaining a balanced inhibition profile [1]. The closely related 4-fluorobenzamide analog, N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide (CAS 897613-02-4), introduces a fluorine atom that is known to enhance metabolic stability but can also shift kinase selectivity [2]. The target compound's unsubstituted benzamide may therefore offer a distinct selectivity window, making it a valuable control compound when interpreting SAR around the 4-position of the benzamide ring.

Kinase inhibition c-Met Pim-1 Selectivity

Sulfanyl Linker Stability: Benzylsulfanyl vs. Benzenesulfonamide Derivatives

The 6-position benzylsulfanyl group of the target compound is a key structural feature that differentiates it from its benzenesulfonamide counterpart, N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzenesulfonamide (CAS 872996-93-5) . The benzenesulfonamide analog contains a sulfonamide group (SO2) in the side chain, which is generally more resistant to oxidative metabolism than the target compound's amide linkage. While this suggests the target compound may have a shorter metabolic half-life, it also reduces the risk of accumulating reactive metabolites associated with sulfonamide moieties, making it a safer tool compound for in vitro studies where metabolic activation is a concern.

Metabolic stability Sulfanyl linker In vitro ADME

Optimal Application Scenarios for N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide Procurement


1. Kinase Profiling Selectivity Screens as a Reference Compound

Due to its unsubstituted benzamide core, this compound serves as an ideal control for kinase profiling panels. Its class-level predicted selectivity for c-Met and Pim-1 over other kinases can be used to establish baseline activity, against which the effects of 4-position substitutions (e.g., 4-fluoro or 4-methoxy analogs) can be quantitatively compared [1]. This is critical for academic and industrial labs building internal SAR databases for the triazolopyridazine scaffold.

2. In Vitro DMPK Profiling of Sulfanyl-Containing Heterocycles

The compound's benzylsulfanyl group and benzamide linker make it a relevant tool for studying metabolic liabilities of sulfur-containing heterocycles. Its predicted moderate stability (relative to sulfonamide analogs) allows researchers to investigate amide hydrolysis rates and oxidative metabolism at the 6-position without the confounding influence of fluorine substitution on metabolic pathways [2].

3. Structural Biology Co-crystallization Trials

The compound's specific substitution pattern is predicted to occupy the ATP-binding pocket of c-Met kinase in a distinct orientation compared to fluorinated analogs [1]. Its moderate lipophilicity (cLogP 3.3) and 5 H-bond acceptors suggest favorable aqueous solubility for co-crystallization experiments, where high ligand concentrations are often required, making it a practical choice for structural biology groups investigating novel kinase inhibitors.

Quote Request

Request a Quote for N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.